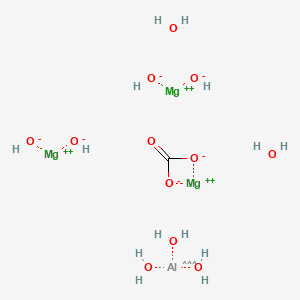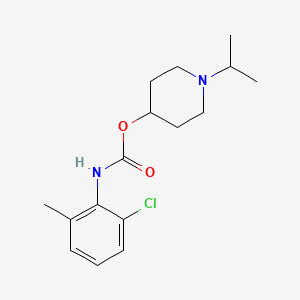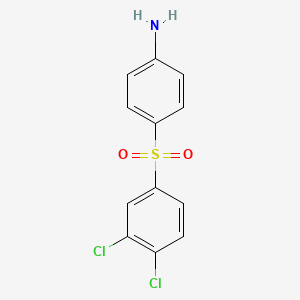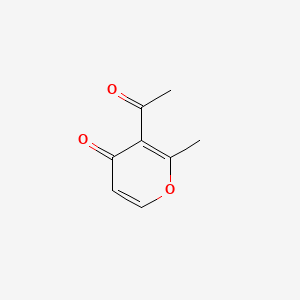
Almax; Almax (antacid); LAS 3876
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almax, also known as Almax (antacid) or LAS 3876, is a compound primarily used as an antacid. It contains almagate, which is a compound of aluminium and magnesium hydroxide. Almagate works by neutralizing stomach acid and inhibiting the action of pepsin, an enzyme involved in digestion. This makes it effective in treating conditions such as gastritis, dyspepsia, hyperchlorhydria, duodenal ulcers, gastric ulcers, oesophagitis, and hiatus hernia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Almagate is synthesized through a reaction between aluminium hydroxide and magnesium hydroxide. The reaction typically involves mixing these hydroxides in a specific ratio under controlled conditions to form almagate. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, almagate is produced by combining aluminium hydroxide and magnesium hydroxide in large reactors. The mixture is then subjected to controlled heating and stirring to ensure complete reaction. The resulting product is then filtered, dried, and milled to obtain the final almagate powder, which is used in various formulations such as oral suspensions and tablets .
Chemical Reactions Analysis
Types of Reactions
Almagate undergoes several types of chemical reactions, including:
Neutralization: Almagate neutralizes hydrochloric acid in the stomach, forming aluminium chloride and water.
Adsorption: Almagate adsorbs pepsin, reducing its activity and preventing the breakdown of proteins in the stomach.
Common Reagents and Conditions
The primary reagents involved in the reactions of almagate are hydrochloric acid and pepsin. The reactions typically occur under acidic conditions, such as those found in the stomach.
Major Products Formed
The major products formed from the reactions of almagate include aluminium chloride, water, and adsorbed pepsin. These products help alleviate symptoms of acid-related disorders by reducing stomach acidity and pepsin activity .
Scientific Research Applications
Almagate has several scientific research applications, including:
Chemistry: Almagate is used as a model compound to study the neutralization reactions of antacids and their effects on gastric acid.
Biology: Researchers use almagate to investigate the role of aluminium and magnesium ions in biological systems and their interactions with enzymes such as pepsin.
Medicine: Almagate is studied for its therapeutic effects in treating acid-related disorders and its potential side effects, such as aluminium toxicity.
Industry: Almagate is used in the pharmaceutical industry to develop and manufacture antacid formulations
Mechanism of Action
Almagate exerts its effects by neutralizing hydrochloric acid in the stomach and inhibiting the activity of pepsin. The compound reacts with hydrochloric acid to form aluminium chloride and water, which reduces stomach acidity. Additionally, almagate adsorbs pepsin, preventing it from breaking down proteins in the stomach. This dual action helps alleviate symptoms of acid-related disorders and promotes healing of ulcers .
Comparison with Similar Compounds
Similar Compounds
Aluminium Hydroxide: Like almagate, aluminium hydroxide neutralizes stomach acid but does not have the same adsorptive properties for pepsin.
Magnesium Hydroxide: This compound also neutralizes stomach acid but can cause diarrhea, unlike almagate, which has a balanced effect due to the presence of aluminium.
Calcium Carbonate: Another antacid that neutralizes stomach acid but can cause constipation and has a different mechanism of action compared to almagate.
Uniqueness of Almagate
Almagate is unique due to its dual action of neutralizing stomach acid and adsorbing pepsin. This makes it more effective in treating acid-related disorders compared to other antacids that only neutralize acid. Additionally, the balanced presence of aluminium and magnesium in almagate helps minimize side effects such as constipation and diarrhea .
Properties
Molecular Formula |
CH14AlMg3O12 |
|---|---|
Molecular Weight |
318.01 g/mol |
InChI |
InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 |
InChI Key |
CFVNECLTKYJMPO-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)








